Cas no 1212937-29-5 ((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)

(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
- EN300-1966696
- 1212937-29-5
-
- インチ: 1S/C8H11ClN2/c1-5-3-4-7(6(2)10)8(9)11-5/h3-4,6H,10H2,1-2H3/t6-/m0/s1
- InChIKey: WYMKISHZVJCBNB-LURJTMIESA-N
- ほほえんだ: ClC1C(=CC=C(C)N=1)[C@H](C)N
計算された属性
- せいみつぶんしりょう: 170.0610761g/mol
- どういたいしつりょう: 170.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 38.9Ų
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966696-10.0g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1966696-5g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-1966696-1g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1966696-10g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 10g |
$5897.0 | 2023-09-16 | ||
Enamine | EN300-1966696-2.5g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1966696-1.0g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1966696-0.1g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1966696-5.0g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1966696-0.5g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1966696-0.25g |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine |
1212937-29-5 | 0.25g |
$1262.0 | 2023-09-16 |
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
(1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amineに関する追加情報
The Compound CAS No 1212937-29-5: (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine
The compound with CAS No 1212937-29-5, commonly referred to as (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of aminopyridines, which are known for their versatile applications in medicinal chemistry due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels.
The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at position 2 and a methyl group at position 6. The ethanamine group is attached to position 3 of the pyridine ring, and the stereochemistry at the chiral center is specified as (S). This configuration is critical for determining the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for its therapeutic potential.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various biological targets with unprecedented accuracy. For instance, molecular docking studies have revealed that (1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine exhibits strong binding to certain G-protein coupled receptors (GPCRs), making it a promising candidate for treating conditions such as inflammation and pain. Furthermore, its selectivity profile has been optimized through iterative synthesis and screening campaigns, reducing off-target effects and enhancing its safety profile.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and stereoselective alkylation. The use of chiral auxiliary reagents has been instrumental in achieving high enantiomeric excess during the formation of the chiral center. This approach not only ensures the purity of the final product but also aligns with green chemistry principles by minimizing waste and improving reaction efficiency.
The pharmacological evaluation of this compound has been conducted across multiple preclinical models, demonstrating its efficacy in alleviating symptoms associated with chronic inflammatory diseases. In particular, studies have shown that it inhibits pro-inflammatory cytokine production without significantly affecting anti-inflammatory pathways, indicating a balanced immunomodulatory effect. These findings have been corroborated by mechanistic studies using CRISPR-Cas9 gene editing technology, which have identified key signaling pathways involved in its action.
Beyond its therapeutic applications, (1S)-1-(2-chloro-6-methylpyridin strong>-< strong >3 strong > - < strong > yl strong > ) ethan - < strong > 1 strong > - amine has also found utility in chemical biology as a tool compound for studying receptor-ligand interactions. Its unique structure allows for fine-tuning of ligand-receptor interfaces, providing insights into the molecular basis of drug resistance and receptor polymorphisms.
In conclusion, CAS No 1212937-29-5 represents a cutting-edge molecule at the forefront of modern drug discovery. Its combination of favorable pharmacokinetic properties, high target selectivity, and versatile chemical structure positions it as a valuable asset in the development of novel therapeutics. As research continues to uncover new applications and optimize its properties further, this compound is poised to make significant contributions to both academia and industry.
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